2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(prop-2-en-1-yl)acetamide
Overview
Description
2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(prop-2-en-1-yl)acetamide is a complex organic compound that features a piperazine ring, a fluorophenyl group, and a methoxy-substituted dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(prop-2-en-1-yl)acetamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-fluorobenzyl chloride with piperazine to form 4-(4-fluorophenyl)piperazine.
Synthesis of the Dihydropyridine Ring: The next step involves the condensation of 4-(4-fluorophenyl)piperazine with a suitable aldehyde and a methoxy-substituted acetoacetate to form the dihydropyridine ring.
Acetamide Formation: The final step involves the reaction of the dihydropyridine intermediate with allyl isocyanate to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperazine moieties.
Reduction: Reduction reactions can occur at the carbonyl group of the dihydropyridine ring.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl functionalities.
Reduction: Reduced derivatives with alcohol or amine functionalities.
Substitution: Substituted derivatives with various nucleophilic groups attached to the fluorophenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors, ion channels, or enzymes involved in signal transduction pathways.
Pathways Involved: It may modulate pathways related to neurotransmission, inflammation, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-(4-fluorophenyl)piperazine: A simpler analog that lacks the dihydropyridine and acetamide functionalities.
5-methoxy-4-oxo-1,4-dihydropyridine: A core structure that is part of the more complex compound.
N-(prop-2-en-1-yl)acetamide: A simpler analog that lacks the piperazine and dihydropyridine functionalities.
Uniqueness
2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(prop-2-en-1-yl)acetamide is unique due to its combination of a piperazine ring, a fluorophenyl group, and a methoxy-substituted dihydropyridine ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
IUPAC Name |
2-[2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]-N-prop-2-enylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O3/c1-3-8-24-22(29)16-27-15-21(30-2)20(28)13-19(27)14-25-9-11-26(12-10-25)18-6-4-17(23)5-7-18/h3-7,13,15H,1,8-12,14,16H2,2H3,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPRYWIJFHATIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)F)CC(=O)NCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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